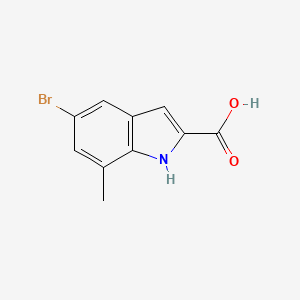![molecular formula C28H38O6 B1276907 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane CAS No. 103330-20-7](/img/structure/B1276907.png)
1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane is a chemical compound with the molecular formula C28H38O6 and a molecular weight of 470.61 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes two ethoxycarbonyl groups attached to phenoxy groups on either end of a decane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane typically involves the reaction of 1,10-dibromodecane with 4-hydroxybenzoic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane involves its interaction with molecular targets through its phenoxy and ethoxycarbonyl groups. These functional groups can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, influencing their structure and function. The decane chain provides flexibility and hydrophobicity, which can affect the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
1,10-Diphenoxydecane: Lacks the ethoxycarbonyl groups, making it less reactive in certain chemical reactions.
1,10-Bis[4-(methoxycarbonyl)phenoxy]decane: Contains methoxycarbonyl groups instead of ethoxycarbonyl groups, which can influence its reactivity and solubility.
1,10-Bis[4-(hydroxy)phenoxy]decane: Contains hydroxy groups instead of ethoxycarbonyl groups, making it more hydrophilic and reactive in different types of chemical reactions
Uniqueness
1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane is unique due to its combination of ethoxycarbonyl and phenoxy groups attached to a decane chain. This structure provides a balance of hydrophobicity and reactivity, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
ethyl 4-[10-(4-ethoxycarbonylphenoxy)decoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-3-31-27(29)23-13-17-25(18-14-23)33-21-11-9-7-5-6-8-10-12-22-34-26-19-15-24(16-20-26)28(30)32-4-2/h13-20H,3-12,21-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGYTOLXVIWDFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408767 |
Source


|
| Record name | 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103330-20-7 |
Source


|
| Record name | 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)





![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)



![4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276860.png)
